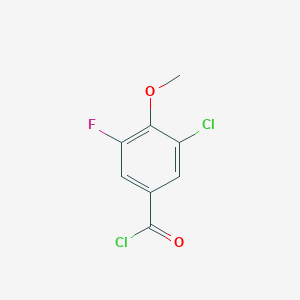

3-Chloro-5-fluoro-4-methoxybenzoyl chloride

Vue d'ensemble

Description

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methoxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of derivatives that inhibit specific enzymes, such as lysine-specific demethylase 1 (lsd1) , and p38MAP kinases . These enzymes play crucial roles in cellular processes like gene expression and signal transduction.

Biochemical Pathways

Related compounds have been implicated in pathways involving lsd1 and p38MAP kinases , which are involved in gene expression and cellular signaling, respectively.

Result of Action

Based on the activities of similar compounds, it may potentially influence gene expression and cellular signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-5-fluoro-4-methoxybenzoyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Méthodes De Préparation

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be synthesized through several routes. One common method involves the reaction of 3-chloro-5-fluoro-4-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

3-Chloro-5-fluoro-4-methoxybenzoic acid+SOCl2→3-Chloro-5-fluoro-4-methoxybenzoyl chloride+SO2+HCl

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions for higher yield and purity.

Analyse Des Réactions Chimiques

3-Chloro-5-fluoro-4-methoxybenzoyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

3-Chloro-5-fluoro-4-methoxybenzoyl chloride+RNH2→3-Chloro-5-fluoro-4-methoxybenzamide+HCl

-

Hydrolysis: : In the presence of water, it hydrolyzes to form 3-chloro-5-fluoro-4-methoxybenzoic acid and hydrochloric acid:

3-Chloro-5-fluoro-4-methoxybenzoyl chloride+H2O→3-Chloro-5-fluoro-4-methoxybenzoic acid+HCl

-

Reduction: : It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Applications De Recherche Scientifique

3-Chloro-5-fluoro-4-methoxybenzoyl chloride is used in scientific research for various applications:

Biology: It is used in the synthesis of biologically active compounds that can be tested for their effects on biological systems.

Medicine: It is involved in the development of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Comparaison Avec Des Composés Similaires

3-Chloro-5-fluoro-4-methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

3-Chloro-4-fluorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

3-Fluoro-4-methoxybenzoyl chloride: Lacks the chlorine substituent, which affects its reactivity and the types of reactions it can undergo.

4-Methoxybenzoyl chloride: Lacks both chlorine and fluorine substituents, resulting in different reactivity and applications.

The presence of both chlorine and fluorine in this compound makes it unique in terms of its reactivity and the types of derivatives it can form.

Propriétés

IUPAC Name |

3-chloro-5-fluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)2-4(8(10)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYOXPAZTHFOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

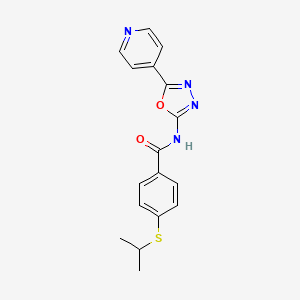

![1-(2-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2820214.png)

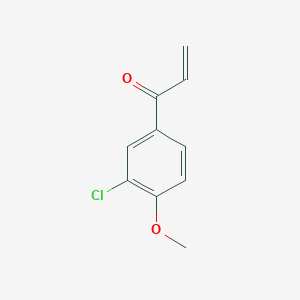

![3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2820217.png)

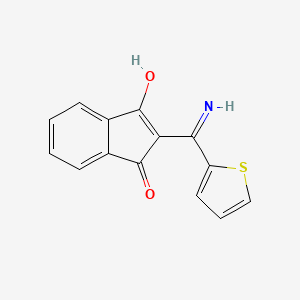

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2820218.png)

![2-(5-Fluoropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2820219.png)

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2820225.png)

![8-methoxy-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2820228.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)